molecular formula C10H8N2O2S B112168 4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-amine CAS No. 185613-91-6

4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-amine

Cat. No. B112168
M. Wt: 220.25 g/mol
InChI Key: AKVSKDDSOWLASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-amine, also known as 4-BTA, is an organic compound belonging to the benzodioxoles class. It is an aromatic heterocyclic compound, composed of a benzene ring and a thiazole ring connected by a 1,3-dioxol-5-yl group. 4-BTA has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Biological Properties

  • A study described the synthesis and biological properties of new thiazolylbenzodioxane derivatives, including 4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-amine. These compounds exhibited notable adreno- and sympatholytic effects, as well as antihypoxic effects, indicating their potential in therapeutic applications (Vartanyan et al., 2016).

Antimicrobial and Analgesic Activities

  • The synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, structurally related to 4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-amine, was reported. These compounds were characterized and assessed for antimicrobial and analgesic activities, demonstrating their significance in medical research (Venkatesh et al., 2010).

Plant Growth Regulatory and Antifungal Activities

  • A study synthesized novel ferrocenyl-containing thiazole imine derivatives related to 4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-amine. These compounds showed varying degrees of plant growth regulatory and antifungal activities, indicating their potential in agricultural applications (Yu et al., 2007).

Anticancer Properties

  • A research project focused on synthesizing and evaluating the in vitro and in vivo anticancer activities of 5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine derivatives. This study highlighted the potential of these compounds in developing novel anticancer treatments (Krishna et al., 2020).

Fluorescence Effects in Bioactive Compounds

  • Spectroscopic and theoretical studies were conducted on compounds structurally related to 4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-amine, focusing on fluorescence effects. These studies contribute to our understanding of the molecular aggregation and amino group position effects on fluorescence, which is crucial in the development of fluorescent probes and materials (Matwijczuk et al., 2018).

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-10-12-7(4-15-10)6-1-2-8-9(3-6)14-5-13-8/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVSKDDSOWLASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352477
Record name 4-Benzo[1,3]dioxol-5-yl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzo[1,3]dioxol-5-yl-thiazol-2-ylamine

CAS RN

185613-91-6
Record name 4-Benzo[1,3]dioxol-5-yl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185613-91-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.